

Technical Guide: Characterization and Control of Iopamidol Process Impurities

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Compound of Interest

Compound Name: *Iopamidol ep impurity F*

CAS No.: 1869069-71-5

Cat. No.: B602066

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Executive Summary

Iopamidol (

) is a non-ionic, low-osmolar iodinated contrast medium extensively used in neuroradiology and cardiovascular angiography.[2] Its safety profile is contingent upon the rigorous control of process-related impurities, which can arise from incomplete acylation, de-iodination, or solvent interactions during its multi-step synthesis.

This guide provides a high-resolution technical framework for the identification, characterization, and control of these impurities. Unlike standard monographs, this document focuses on the mechanistic origins of impurities and provides self-validating analytical protocols (LC-MS/MS, NMR, and HPLC) to resolve complex structural isomers and halogenated byproducts.

Synthetic Pathway & Impurity Genesis

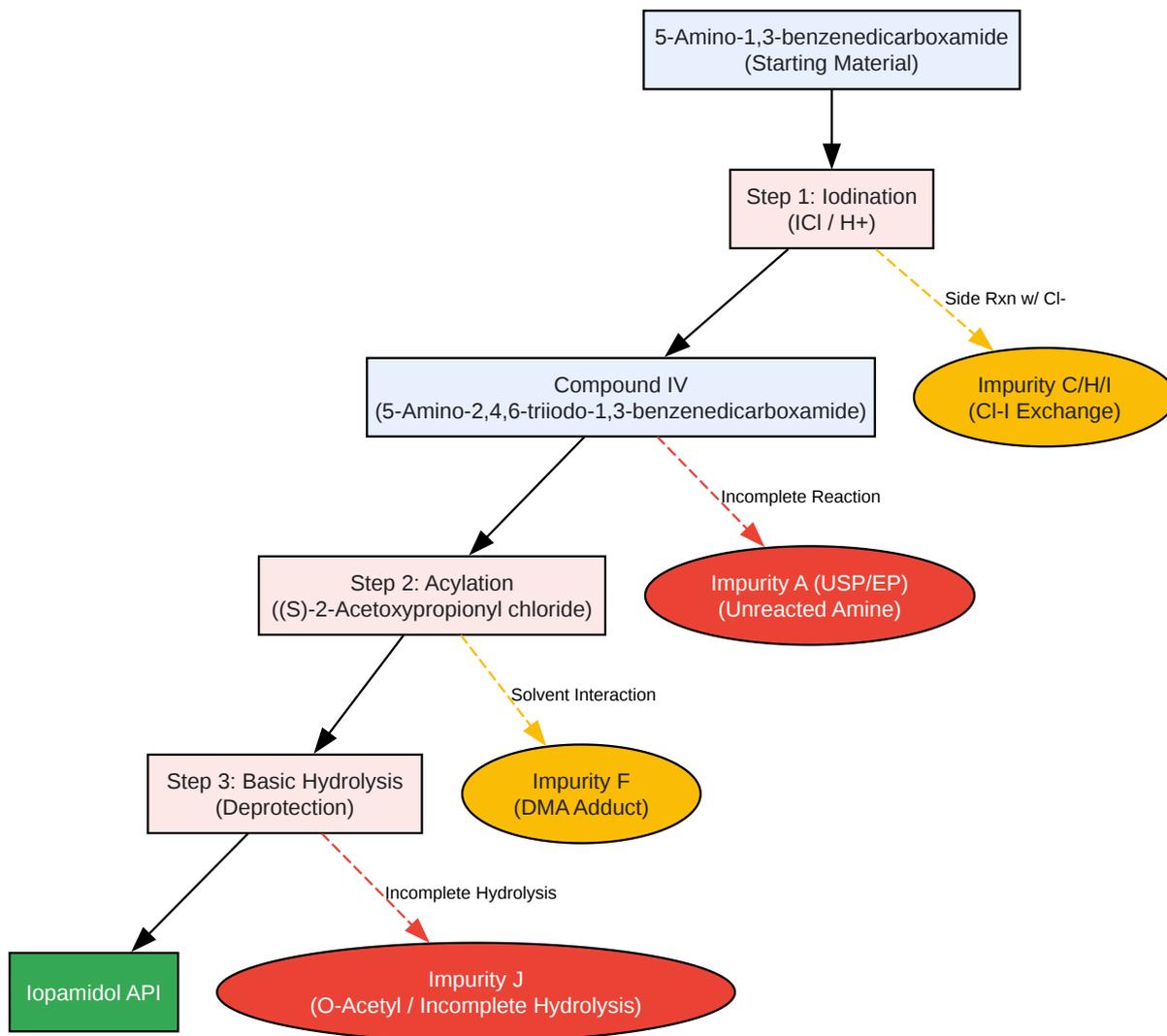
The generation of impurities is inextricably linked to the synthetic route. The commercial synthesis typically proceeds via the iodination of a diamide intermediate, followed by acylation with L-2-acetoxypropionyl chloride.

Mechanistic Flow of Impurity Formation

- Precursor Impurities: Originating from the 5-nitroisophthalic acid starting material.

- Intermediate Impurities (Impurity A): Unreacted 5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide due to incomplete acylation.
- Halogen Exchange (Impurities C, H, I): Displacement of iodine by chlorine (from thionyl chloride or HCl generated in situ) at the 2, 4, or 6 positions.
- Solvent Adducts (Impurity F): Reaction with dimethylacetamide (DMA) or similar solvents under thermal stress.
- Stereoisomers (Impurity D): Racemization of the chiral lactate side chain.

Synthesis & Impurity Map (DOT Diagram)



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Caption: Logical flow of lopamidol synthesis illustrating critical control points for specific impurity formation.

Comprehensive Impurity Profile

The following table consolidates data from EP/USP monographs and industrial characterization studies.

Impurity Name (EP/USP)	Chemical Identity	Origin	Molecular Formula
Impurity A	5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide	Unreacted Intermediate	
Impurity B	5-glycolamido derivative	Side Reaction (Over-oxidation/Hydrolysis)	
Impurity C / H	4-chloro-N,N'-bis[...] derivative	Halogen Exchange (I Cl) at pos. 4	
Impurity I	2-chloro-N,N'-bis[...] derivative	Halogen Exchange (I Cl) at pos. 2	
Impurity D	Stereoisomer (R-lactate side chain)	Racemization of Acylating Agent	
Impurity J	O-acetyl iopamidol	Incomplete Hydrolysis	
Impurity F	N,N-dimethylamino derivative	Solvent Interaction (DMA)	

Analytical Characterization Strategy

Protocol 1: High-Resolution HPLC (USP/EP Aligned)

This protocol is the primary release method. It relies on the hydrophobic difference between the tri-iodinated core and its de-iodinated or chlorinated analogs.

- Principle: Reversed-phase chromatography with gradient elution.[3]
- Column: C18 end-capped (L1 packing),
mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

- Mobile Phase A: Water (LC-MS grade).
- Mobile Phase B: Water : Acetonitrile (75 : 25 v/v). Note: Low organic content prevents precipitation of the polar API.
- Flow Rate: 1.2 mL/min.
- Detection: UV @ 240 nm (Maximal absorbance for the iodinated benzene ring).
- Temperature: 35°C.[3]

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B	Purpose
0.0	95	5	Equilibration
5.0	95	5	Isocratic hold for polar impurities
40.0	50	50	Elution of hydrophobic impurities (Cl-analogs)
45.0	50	50	Wash

| 46.0 | 95 | 5 | Re-equilibration |

Self-Validating Check:

- Resolution (Rs): The resolution between Iopamidol and Impurity B must be .
- Tailing Factor: Must be for the main peak to ensure accurate integration of shoulder impurities (like Impurity D).

Protocol 2: Structural Elucidation via LC-MS/MS

When unknown peaks appear (e.g., RRT 1.15), UV data is insufficient. Mass spectrometry is required to distinguish between de-iodination (-127 Da) and chlorination (-127 Da + 35 Da).

- Instrument: Q-TOF or Orbitrap Mass Spectrometer.
- Ionization: Electrospray Ionization (ESI) Positive Mode.^[4]
- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Gas Temperature: 300°C
 - Fragmentor: 120 V (Optimized to prevent in-source loss of Iodine).
- Workflow:
 - Full Scan (MS1): Identify precursor ion
 - .
 - Iopamidol:
 - .
 - Impurity A:
 - .
 - Chloro-Impurity (C/H/I):
(Characteristic isotope pattern of Cl).
 - Product Ion Scan (MS2): Select precursor and apply collision energy (20-40 eV).
 - Fragment Analysis:
 - Loss of

Da (Iodine) is the dominant pathway.

- Loss of

Da corresponds to the cleavage of the serinol side chain.

- Diagnostic: If the side chain is modified (e.g., Impurity F), the fragment corresponding to the side chain will shift in mass.

Advanced Structural Elucidation: The Isomer Challenge

Distinguishing regioisomers (e.g., Impurity C vs. Impurity I) is impossible by MS alone as they share identical mass and fragmentation patterns.

2D-NMR Strategy

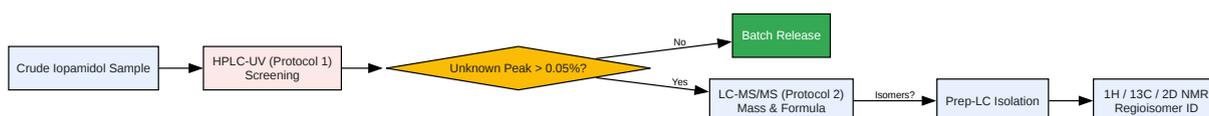
To assign the position of the Chlorine atom (2, 4, or 6 position):

- Isolation: Enrich the impurity using Prep-LC (C18, Water/MeOH).
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Focus on the correlation between the amide protons () and the aromatic carbons.
 - Logic: In lopamidol, the symmetry is broken by the chiral lactate group, but the 2,4,6 positions are sterically distinct.
 - A chlorine at position 4 will shift the adjacent Carbon-13 signals () and) upfield relative to the iodine-substituted carbon.
 - NOESY: Look for spatial proximity between the amide and the side chain protons. A chlorine atom (smaller than iodine) changes the rotational barrier of the amide bond, altering the NOE signal intensity.

Control & Mitigation Strategies Critical Process Parameters (CPPs)

- pH Control during Iodination:
 - Risk: Low pH (< 1.0) promotes the formation of Chloro-impurities (C, H, I) if HCl is not efficiently scavenged.
 - Mitigation: Maintain pH 2.0–3.0 and use iodine monochloride (ICI) with controlled addition rates.
- Acylation Stoichiometry:
 - Risk: Excess acetoxypropionyl chloride leads to O-acylation (Impurity J).
 - Mitigation: Precise molar equivalent control (1.05 eq) and rigorous monitoring of the subsequent hydrolysis step.
- Solvent Quality:
 - Risk: DMA containing dimethylamine impurities generates Impurity F.
 - Mitigation: Distill DMA prior to use or use high-purity grade (< 0.05% amine content).

Analytical Workflow Diagram



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Caption: Decision tree for the detection and structural elucidation of unknown impurities.

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- To cite this document: BenchChem. [Technical Guide: Characterization and Control of Iopamidol Process Impurities]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b602066#characterization-of-iopamidol-process-impurities\]](https://www.benchchem.com/product/b602066#characterization-of-iopamidol-process-impurities)

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